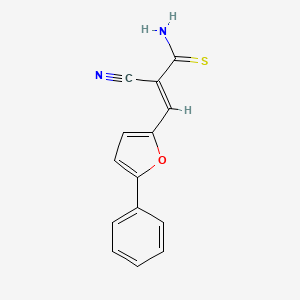![molecular formula C20H22N2O3 B5725535 (3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine](/img/structure/B5725535.png)
(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine, also known as DOI, is a potent and selective agonist of the serotonin 5-HT2A receptor. It is a research chemical that has been used extensively in scientific studies to investigate the role of the 5-HT2A receptor in various physiological and pathological processes.
Mecanismo De Acción
(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine acts as a potent and selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to a cascade of intracellular signaling events, including the activation of phospholipase C and the release of intracellular calcium. This ultimately leads to the modulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to induce a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of gene expression, and the modulation of immune function. It has also been shown to induce changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine in lab experiments include its potency and selectivity as a 5-HT2A receptor agonist, as well as its ability to induce hallucinations and altered states of consciousness. However, there are also limitations to its use, including the potential for adverse effects on animal welfare and the need for careful dosing and monitoring to avoid confounding factors.
Direcciones Futuras
There are many potential future directions for research on (3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine and the 5-HT2A receptor. These include investigating the role of the receptor in the regulation of mood, cognition, and behavior, as well as the potential therapeutic applications of 5-HT2A receptor agonists in the treatment of psychiatric and neurological disorders. Additionally, there is a need for further research on the safety and efficacy of this compound and other 5-HT2A receptor agonists in animal models and human clinical trials.
Métodos De Síntesis
(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine can be synthesized by the condensation of 2,3-dimethylindole-1-carboxaldehyde with 3,4-dimethoxyphenylacetonitrile in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the final compound.
Aplicaciones Científicas De Investigación
(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine has been used extensively in scientific studies to investigate the role of the 5-HT2A receptor in various physiological and pathological processes. It has been shown to induce hallucinations and altered states of consciousness, making it a useful tool for studying the neural basis of perception and cognition. This compound has also been used to investigate the role of the 5-HT2A receptor in the pathophysiology of schizophrenia, depression, and anxiety disorders.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyanilino)-1-(2,3-dimethylindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-14(2)22(17-8-6-5-7-16(13)17)20(23)12-21-15-9-10-18(24-3)19(11-15)25-4/h5-11,21H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIXDNFRBXXMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CNC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5725455.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5725457.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B5725460.png)
![7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5725469.png)

![2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B5725488.png)


![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)


![3-methyl-N-[3-(propionylamino)phenyl]butanamide](/img/structure/B5725536.png)

